BRD-9327: A Novel Inhibitor of the Mycobacterium tuberculosis Efflux Pump EfpA
BRD-9327: A Novel Inhibitor of the Mycobacterium tuberculosis Efflux Pump EfpA
An In-depth Technical Guide on the Mechanism of Action of BRD-9327
This technical guide provides a comprehensive overview of the mechanism of action of BRD-9327, a novel small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
BRD-9327 is a specific, uncompetitive inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis.[1][2] It was identified through a large-scale chemical-genetic screening platform known as PROSPECT.[1][2][3][4][5] Unlike conventional antibiotics, BRD-9327 does not directly kill the bacteria by targeting a biosynthetic pathway. Instead, it binds to the external vestibule of the EfpA transporter.[6][7] This binding is thought to impede the conformational changes of the pump, a process known as the "alternate access mechanism," which is essential for the efflux of substrates.[8] Structural studies using cryo-electron microscopy (cryo-EM) have elucidated the binding site and provided insights into its inhibitory mechanism.[7] BRD-9327 exhibits synergistic activity with other EfpA inhibitors that have a different binding mode, such as BRD-8000.3, and displays collateral sensitivity, making it a promising candidate for combination therapies to combat tuberculosis.[1][2][3][7]
Quantitative Data Summary
The inhibitory activity and structural details of BRD-9327 have been characterized through various assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Organism/System | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Against wild-type M. tuberculosis | >50 µM | M. tuberculosis | [1][2][3] |
| Against EfpA hypomorph M. tuberculosis | 6.25 µM | M. tuberculosis | [1][2][3] |
| Structural Data | |||
| Resolution of BRD-9327-EfpA complex | 3.0 Å | In vitro (Cryo-EM) | [7] |
Mechanism of Action: Inhibition of the EfpA Alternate Access Mechanism
EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters, which are known to function via an "alternate access" mechanism. This mechanism involves a series of conformational changes that expose a central binding pocket to either the cytoplasm or the extracellular space, thereby facilitating the transport of substrates across the membrane.
BRD-9327 acts as an uncompetitive inhibitor of EfpA.[1][2] Structural studies have revealed that it binds to an external vestibule of the pump, situated between transmembrane helices 1, 5, 9, and 10.[6][7] In this position, it does not physically occlude the substrate translocation channel. Instead, it is hypothesized to "lock" the transporter in a conformation that is incompatible with the cycling required for substrate efflux.[8] This allosteric inhibition of the transporter's dynamics is the core of its mechanism of action.
The following diagram illustrates the proposed mechanism:
Experimental Protocols
The discovery and characterization of BRD-9327 involved several key experimental methodologies.
PROSPECT Chemical-Genetic Screening
BRD-9327 was identified by analyzing the data from a high-throughput screening platform called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets).
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Principle: A pooled library of M. tuberculosis strains, each with reduced expression (hypomorph) of a specific essential gene and tagged with a unique DNA barcode, is exposed to a library of small molecules. The fitness of each hypomorph strain in the presence of a compound is determined by sequencing the DNA barcodes and quantifying their relative abundance. The resulting "chemical-genetic interaction profile" (CGIP) for a compound can suggest its mechanism of action.
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Methodology:
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A pooled culture of barcoded Mtb hypomorph strains is aliquoted into multi-well plates.
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Each well is treated with a unique small molecule from a chemical library at a defined concentration.
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The cultures are incubated for a period that allows for multiple cell divisions.
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Genomic DNA is extracted from the pooled culture in each well.
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The DNA barcodes are amplified by PCR.
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The amplified barcodes are sequenced using a high-throughput sequencing platform.
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The relative abundance of each barcode in a treated sample is compared to its abundance in a vehicle-treated control to determine the sensitivity or resistance of each hypomorph strain to the compound.
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The CGIP of novel compounds is compared to the CGIPs of compounds with known mechanisms of action to identify new inhibitors of specific pathways or targets. BRD-9327 was identified due to the high correlation of its CGIP with that of BRD-8000, a known EfpA inhibitor.[1][2][3]
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The workflow for the PROSPECT screen is depicted below:
Broth Microdilution Assay for MIC Determination
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Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
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Methodology:
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A two-fold serial dilution of BRD-9327 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., 7H9).
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Each well is inoculated with a standardized suspension of M. tuberculosis (wild-type or EfpA hypomorph).
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Positive (no drug) and negative (no bacteria) control wells are included.
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The plates are incubated at 37°C for a period sufficient for visible growth in the positive control wells (typically 7-14 days for Mtb).
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The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
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Ethidium Bromide (EtBr) Efflux Assay
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Principle: This whole-cell fluorescence-based assay measures the ability of a compound to inhibit the efflux of a known substrate of the target pump. Ethidium bromide is a fluorescent molecule and a substrate of EfpA. When pumped out of the cell, the fluorescence decreases. An effective inhibitor will block this efflux, leading to the accumulation of EtBr and an increase in fluorescence.
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Methodology:
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M. tuberculosis cells are pre-loaded with EtBr in the presence of a proton-motive force inhibitor (to maximize loading).
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The cells are washed and resuspended in a buffer.
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The cell suspension is aliquoted into a microplate, and BRD-9327 or a control compound is added.
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The efflux is initiated by the addition of glucose, which energizes the efflux pumps.
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The fluorescence is monitored over time using a plate reader.
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Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the vehicle control.
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Cryo-Electron Microscopy (Cryo-EM)
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Principle: Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules in their near-native state.
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Methodology:
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The EfpA protein is purified and reconstituted into a lipid nanodisc or detergent micelle.
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BRD-9327 is added in excess to ensure binding to the purified EfpA.
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A small volume of the protein-inhibitor complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
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The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures.
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Thousands of images of individual protein particles in different orientations are collected.
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These images are computationally processed, aligned, and averaged to reconstruct a high-resolution 3D density map of the EfpA-BRD-9327 complex.
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An atomic model of the complex is built into the density map to visualize the binding site and interactions of BRD-9327 with EfpA.
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Conclusion
BRD-9327 represents a novel class of anti-tubercular agents that function by inhibiting the essential EfpA efflux pump. Its unique allosteric mechanism of action, which involves trapping the transporter in an inactive conformation, distinguishes it from other EfpA inhibitors and provides a compelling rationale for its use in combination therapies. The detailed experimental validation, from its initial discovery through chemical genetics to the high-resolution structural elucidation of its binding mode, provides a solid foundation for further preclinical and clinical development. The strategies and methodologies outlined in this guide were pivotal in characterizing BRD-9327 and can serve as a template for the discovery and development of other novel antimicrobial agents that target efflux pumps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and inhibition mechanisms of essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
